

# An In-depth Technical Guide to the Spectroscopic Data of 4-Vinylbenzaldehyde

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## Compound of Interest

Compound Name: 4-Vinylbenzaldehyde

Cat. No.: B157712

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This guide provides a comprehensive overview of the spectroscopic data for **4-Vinylbenzaldehyde** (also known as 4-formylstyrene), a valuable intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

## Data Presentation

The following tables summarize the key quantitative spectroscopic data for **4-Vinylbenzaldehyde**.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **4-Vinylbenzaldehyde**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
9.97	Singlet	-	Aldehyde proton (-CHO)
7.85	Doublet	8.2	Aromatic protons (ortho to -CHO)
7.55	Doublet	8.2	Aromatic protons (ortho to vinyl)
6.75	Doublet of Doublets	17.6, 10.9	Vinylic proton (-CH=CH <sub>2</sub> )
5.90	Doublet	17.6	Vinylic proton (trans to phenyl)
5.45	Doublet	10.9	Vinylic proton (cis to phenyl)

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **4-Vinylbenzaldehyde**

Chemical Shift ( $\delta$ ) ppm	Assignment
191.9	Aldehyde Carbonyl (C=O)
140.5	Aromatic Carbon (C-CH=CH <sub>2</sub> )
136.1	Aromatic Carbon (C-CHO)
135.9	Vinylic Carbon (-CH=CH <sub>2</sub> )
130.1	Aromatic Carbons (CH, ortho to -CHO)
127.0	Aromatic Carbons (CH, ortho to vinyl)
117.1	Vinylic Carbon (-CH=CH <sub>2</sub> )

Table 3: Infrared (IR) Spectroscopy Data for **4-Vinylbenzaldehyde**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3050	Medium	Aromatic C-H Stretch
~2820, ~2720	Medium	Aldehyde C-H Stretch (Fermi doublet)
~1700	Strong	Aldehyde C=O Stretch
~1600, ~1580	Medium-Strong	Aromatic C=C Stretch
~1630	Medium	Vinylic C=C Stretch
~990, ~910	Strong	Vinylic C-H Bending (out-of-plane)
~830	Strong	para-disubstituted Aromatic C-H Bending

Table 4: Mass Spectrometry (MS) Data for **4-Vinylbenzaldehyde**

m/z	Relative Intensity	Assignment
132	High	[M] <sup>+</sup> (Molecular Ion)
131	Base Peak	[M-H] <sup>+</sup>
103	Medium	[M-CHO] <sup>+</sup>
77	Medium	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for **4-Vinylbenzaldehyde**.

### 2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A solution of **4-Vinylbenzaldehyde** (5-10 mg) is prepared in an appropriate deuterated solvent (e.g., 0.5-0.7 mL of CDCl<sub>3</sub>) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

- Instrumentation: Data is acquired on a 400 MHz (or higher) NMR spectrometer.
- $^1\text{H}$  NMR Acquisition:
  - The spectrometer is tuned and the magnetic field is shimmed to achieve homogeneity.
  - A standard one-pulse  $^1\text{H}$  NMR experiment is performed.
  - Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 8-16 scans are co-added to improve the signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition:
  - A proton-decoupled  $^{13}\text{C}$  NMR experiment is performed.
  - A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of  $^{13}\text{C}$ .
  - The spectral width is set to encompass the expected range of carbon chemical shifts (0-200 ppm).
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or TMS.

## 2.2 Infrared (IR) Spectroscopy

- Sample Preparation:
  - Neat Liquid: A drop of liquid **4-Vinylbenzaldehyde** is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
  - Solution: A dilute solution (1-5%) of the compound is prepared in a suitable solvent (e.g.,  $\text{CCl}_4$  or  $\text{CS}_2$ ) and placed in a liquid IR cell.
- Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.

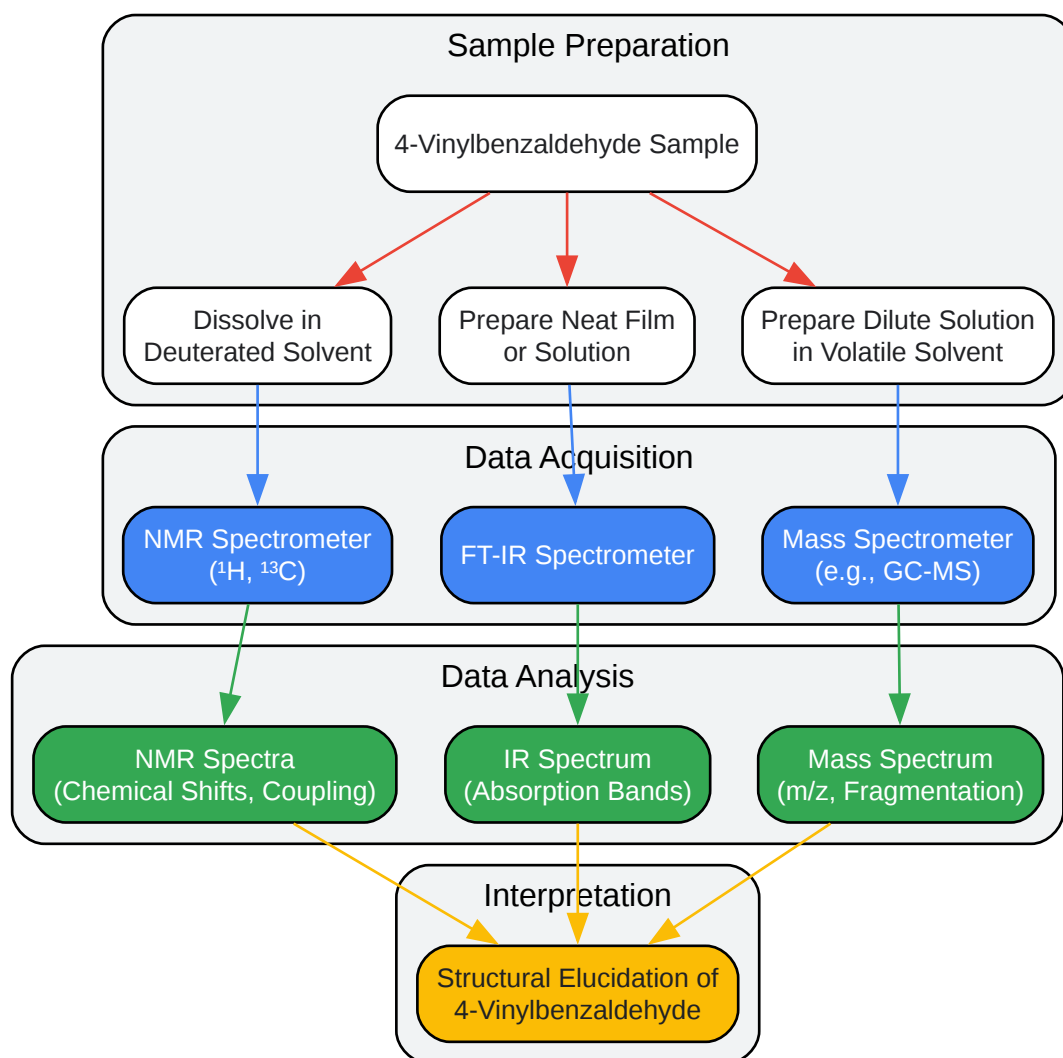
- Data Acquisition:
  - A background spectrum of the salt plates (or the solvent-filled cell) is recorded.
  - The sample is placed in the beam path and the sample spectrum is recorded.
  - The instrument software automatically subtracts the background from the sample spectrum to produce the final IR spectrum.
  - Typically, 16-32 scans are co-added to obtain a high-quality spectrum in the range of 4000-400  $\text{cm}^{-1}$ .

## 2.3 Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of **4-Vinylbenzaldehyde** is prepared in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1  $\mu\text{g/mL}$  to 10  $\mu\text{g/mL}$ .
- Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation, is used. Electron Ionization (EI) is a common ionization technique for this type of molecule.
- Data Acquisition:
  - The sample is introduced into the ion source where it is vaporized and bombarded with high-energy electrons (typically 70 eV).
  - The resulting positively charged ions and fragments are accelerated into the mass analyzer (e.g., a quadrupole).
  - The mass analyzer separates the ions based on their mass-to-charge ratio ( $m/z$ ).
  - The detector records the abundance of each ion, generating the mass spectrum.

## Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-Vinylbenzaldehyde**.



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#### Workflow for Spectroscopic Analysis

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